Medorinone: A Technical Guide for Researchers and Drug Development Professionals
Medorinone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Potent Phosphodiesterase 3 Inhibitor.
Abstract
Medorinone (5-methyl-1,6-naphthyridin-2(1H)-one) is a potent, selective phosphodiesterase 3 (PDE3) inhibitor with significant cardiotonic and anti-thrombotic properties. This technical guide provides a comprehensive overview of Medorinone's chemical structure, physicochemical characteristics, mechanism of action, and pharmacological effects. Detailed summaries of quantitative data are presented in tabular format for ease of comparison. Furthermore, this document outlines generalized experimental protocols for key assays relevant to the evaluation of Medorinone and similar compounds, and includes detailed signaling pathway and experimental workflow diagrams generated using Graphviz to facilitate a deeper understanding of its molecular interactions and experimental evaluation.
Chemical Structure and Identification
Medorinone is a heterocyclic compound belonging to the naphthyridine class. Its chemical structure is characterized by a fused pyridine and pyridinone ring system with a methyl substituent.
Chemical Structure:
Table 1: Chemical Identifiers for Medorinone
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-1H-1,6-naphthyridin-2-one | [1] |
| CAS Number | 88296-61-1 | [1][2][3] |
| Molecular Formula | C9H8N2O | [1][2][3] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| SMILES | CC1=NC=CC2=C1C=CC(=O)N2 | [1] |
| InChI | InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12) | [1] |
| Synonyms | Win 49,016 | [2][4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for Medorinone is summarized below.
Table 2: Physicochemical Properties of Medorinone
| Property | Value | Source |
| Melting Point | 246-248 °C | |
| Boiling Point (Predicted) | 371.2 ± 42.0 °C | |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | |
| pKa (Predicted) | 11.14 ± 0.20 | |
| LogP (Predicted) | 0.7 | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as DMSO and DMF. |
Mechanism of Action and Signaling Pathway
Medorinone exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways. By inhibiting PDE3, Medorinone leads to an accumulation of intracellular cAMP.
cAMP-Mediated Signaling Pathway
The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses.
Pharmacological Effects
The elevation of cAMP levels by Medorinone results in two primary pharmacological effects:
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Cardiotonic Effect: In cardiac myocytes, increased cAMP enhances calcium influx and sarcoplasmic reticulum calcium release, leading to increased myocardial contractility (positive inotropy).
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Anti-platelet Aggregation: In platelets, elevated cAMP levels inhibit platelet activation and aggregation, thus reducing the risk of thrombosis.
Pharmacological Data
The inhibitory effect of Medorinone on platelet aggregation has been quantified, demonstrating its potential as an anti-thrombotic agent.
Table 3: In Vitro Pharmacological Data for Medorinone
| Parameter | Value | Species | Assay | Source |
| IC50 (Platelet Aggregation) | 7.5 µM | Human | Arachidonic Acid-Induced Platelet Aggregation | [2] |
Experimental Protocols
This section provides generalized methodologies for key experiments used to characterize compounds like Medorinone. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous buffer.
Protocol:
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Add an excess amount of Medorinone to a known volume of the desired aqueous buffer in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, centrifuge the suspension to pellet the undissolved solid.
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Carefully collect an aliquot of the clear supernatant.
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Determine the concentration of Medorinone in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isozyme.
Protocol:
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Prepare a reaction mixture containing a buffer, the PDE enzyme (e.g., recombinant human PDE3), and a fluorescently labeled cAMP substrate.
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Add varying concentrations of Medorinone or a vehicle control to the reaction mixture.
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Initiate the enzymatic reaction and incubate for a set period at a controlled temperature.
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Stop the reaction and add a detection reagent that binds to the product of the enzymatic reaction (e.g., 5'-AMP).
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Measure the fluorescence signal, which is proportional to the amount of product formed.
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Calculate the percent inhibition at each concentration of Medorinone and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Platelet Aggregation Assay
This assay assesses the effect of a compound on platelet aggregation induced by various agonists.
Protocol:
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Prepare platelet-rich plasma (PRP) from fresh venous blood collected from healthy, drug-free donors.
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Adjust the platelet count in the PRP to a standardized concentration.
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Pre-incubate a sample of PRP with a known concentration of Medorinone or vehicle control at 37°C.
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Initiate platelet aggregation by adding a specific agonist (e.g., arachidonic acid, ADP, or collagen).
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Monitor the change in light transmittance through the PRP sample over time using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
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Record the aggregation curves and calculate the percentage of inhibition of aggregation for each concentration of Medorinone compared to the vehicle control.
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Determine the IC50 value from the dose-response curve.
Conclusion
Medorinone is a well-characterized PDE3 inhibitor with demonstrated cardiotonic and anti-platelet aggregation effects. Its mechanism of action through the cAMP signaling pathway is well-understood. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key chemical, physical, and pharmacological properties of Medorinone. The included generalized experimental protocols and visual diagrams of signaling pathways and workflows offer a practical framework for the further investigation and development of Medorinone and related compounds. Further research is warranted to fully elucidate its clinical potential.
References
- 1. KEGG DRUG: Medorinone [genome.jp]
- 2. A comparison of the effects of three positive inotropic agents (amrinone, milrinone and medorinone) on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
